4-Chloro-7-methoxy-3-nitroquinoline
Description
Contextualization of Quinoline (B57606) Derivatives within Heterocyclic Chemistry
Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org First isolated from coal tar in 1834, its structural motif is found in a wide array of natural products, most notably the cinchona alkaloids like quinine, which have been used for centuries to treat malaria. numberanalytics.comwikipedia.orgnih.gov The presence of the nitrogen atom in the pyridine ring imparts unique electronic properties to the quinoline system, making it a versatile scaffold for the synthesis of complex molecules. numberanalytics.com
Quinoline and its derivatives are integral to various fields, including medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnih.gov They form the core structure of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities such as antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov In materials science, quinoline-based compounds find use in the development of products like organic light-emitting diodes (OLEDs). numberanalytics.com The ability of the quinoline ring to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, further enhances its utility as a building block in organic synthesis. numberanalytics.comyoutube.com
Significance of Chloro, Methoxy (B1213986), and Nitro Substituents on Quinoline Scaffolds
The chemical behavior and biological activity of a quinoline derivative are profoundly influenced by the nature and position of its substituents. The chloro, methoxy, and nitro groups, as seen in 4-Chloro-7-methoxy-3-nitroquinoline, are particularly significant in modifying the properties of the parent quinoline scaffold.
Chloro Group: As a halogen, the chloro group is an electron-withdrawing substituent. Its presence can significantly impact the reactivity of the quinoline ring, for instance, by making the 4-position susceptible to nucleophilic substitution. nih.gov This reactivity is a key feature in the synthesis of more complex quinoline derivatives. Furthermore, the inclusion of a chloro atom can enhance the biological activity of the molecule. acs.orgnih.gov
Methoxy Group: The methoxy group, in contrast, is an electron-donating group. Its presence tends to increase the electron density of the benzene portion of the quinoline ring, which can influence the regioselectivity of electrophilic substitution reactions. nih.gov The position of the methoxy group is crucial; for example, a methoxy group at the 6-position has been observed to have a different impact on biological activity compared to other positions. nih.gov
Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. nih.gov In the context of biological activity, the nitro group can be a critical pharmacophore, contributing to the molecule's ability to interact with biological targets. For instance, the nitro substituent in some quinoline derivatives has been shown to form hydrogen bonds with amino acid residues in protein kinase domains. nih.gov The electron-withdrawing nature of the nitro group has also been linked to enhanced inhibitory activity in certain enzymes. acs.org
The interplay of these substituents—the electron-withdrawing chloro and nitro groups and the electron-donating methoxy group—creates a unique electronic environment within the this compound molecule, making it a subject of interest for detailed chemical studies.
Research Focus on this compound as a Model System for Structure-Reactivity Studies
The specific arrangement of substituents in this compound makes it an excellent model system for investigating structure-reactivity relationships. The presence of a reactive chloro group at the 4-position, activated by the adjacent electron-withdrawing nitro group, provides a focal point for studying nucleophilic substitution reactions.
Research in this area can explore how the electronic effects of the methoxy group on the benzenoid ring modulate the reactivity at the 4-position. Such studies are fundamental to understanding the intricate balance of electronic and steric factors that govern chemical reactions in substituted aromatic systems. By systematically reacting this compound with various nucleophiles and analyzing the reaction kinetics and product distributions, chemists can gain valuable insights into reaction mechanisms. These insights are not only of academic interest but also have practical implications for the rational design of synthetic routes to new and potentially useful quinoline derivatives.
Overview of Current Research Trajectories in Advanced Quinoline Chemistry
The field of quinoline chemistry is dynamic and continually evolving. Several key research trajectories are currently being pursued:
Novel Synthetic Methodologies: A significant area of research is the development of new and more efficient methods for synthesizing quinoline derivatives. This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step, offering high atom economy and structural diversity. rsc.org Metal-catalyzed cross-coupling reactions and C-H activation strategies are also being extensively explored to create substituted quinolines with high precision and control. numberanalytics.com
Hybrid Molecules: There is a growing interest in the synthesis of hybrid molecules that combine the quinoline scaffold with other heterocyclic systems. nih.govfrontiersin.org The rationale behind this approach is that such hybrids may exhibit synergistic or novel biological activities that are not observed with the individual components.
Targeted Drug Design: In medicinal chemistry, research is focused on designing quinoline derivatives that target specific biological pathways or molecules implicated in disease. nih.gov This involves a deep understanding of structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds as, for example, kinase inhibitors in cancer therapy. nih.govnih.gov
Materials Science Applications: The unique photophysical and electronic properties of quinoline derivatives continue to be exploited in the development of new materials for electronics and photonics. Research in this area focuses on tuning these properties through synthetic modification to create materials with desired characteristics for applications such as OLEDs and sensors. numberanalytics.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H7ClN2O3 | uni.lu |
| Molecular Weight | 238.63 g/mol | biosynth.com |
| Monoisotopic Mass | 238.01453 Da | uni.lu |
| Predicted XlogP | 2.6 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methoxy-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-6-2-3-7-8(4-6)12-5-9(10(7)11)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSOOBRPRKXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026963-05-2 | |
| Record name | 4-chloro-7-methoxy-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 7 Methoxy 3 Nitroquinoline and Analogues
Nucleophilic Aromatic Substitution (SNAr) on Halogenated and Nitro-Activated Quinoline (B57606) Substrates
Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-deficient aromatic systems like quinoline. The reaction typically proceeds via a stepwise mechanism involving the formation of a resonance-stabilized intermediate.
Influence of Nitro and Methoxy (B1213986) Groups on SNAr Reactivity and Regioselectivity
The reactivity of the quinoline core in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂). masterorganicchemistry.com This group powerfully stabilizes the electron-rich intermediate formed during the reaction, thereby lowering the activation energy. masterorganicchemistry.com In the case of 4-chloro-7-methoxy-3-nitroquinoline, the nitro group at the 3-position activates the chlorine atom at the 4-position for nucleophilic attack.
Elucidation of Meisenheimer σ-Adduct Intermediates in SNAr Reactions
The classical mechanism for SNAr reactions involves the formation of an anionic σ-complex, often referred to as a Meisenheimer complex, as a distinct intermediate. This intermediate is characterized by the temporary loss of aromaticity as the nucleophile adds to the carbon atom bearing the leaving group. For quinoline systems, this adduct is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group and throughout the heterocyclic ring system.
Recent research, however, has introduced a more nuanced view. nih.gov While Meisenheimer complexes have long been considered essential intermediates, new evidence from kinetic isotope effects and DFT calculations suggests they may only form in specific cases. nih.gov It is proposed that a concerted pathway, where bond formation and bond cleavage occur simultaneously without a stable intermediate, may be more common than previously thought. nih.gov This challenges the long-held assumption and suggests that the reaction pathway may be highly dependent on the specific substrates and reaction conditions. nih.gov
Comparative Mechanistic Studies of Halogen Displacement by Various Nucleophiles
The displacement of the chlorine atom in activated quinoline systems has been studied with a variety of nucleophiles. The nature of the nucleophile plays a significant role in the reaction kinetics and outcome.
Commonly used nucleophiles include primary and secondary amines, which are employed to synthesize various aminoquinoline derivatives. nih.gov Stronger nucleophiles, such as thiolate anions, are also effective in displacing the activated halogen. nih.gov The reactivity of nucleophiles is influenced by factors like polarizability and basicity.
The table below summarizes the displacement of halogens by different nucleophiles in related activated heterocyclic systems.
| Activated Heterocycle | Nucleophile | Product Type | Reference |
| 2,4-Dichloroquinazoline (B46505) | Primary/Secondary Amines | 2-Chloro-4-aminoquinazolines | , researchgate.net |
| 2,3-Dichloroquinoxaline | Thiolate Anion | Quinoxaline thioethers | nih.gov |
| 2,3-Dichloroquinoxaline | Butylamine | Mono- or di-substituted aminoquinoxalines | nih.gov |
| Halogenated Arenes | Metal Halides | Displaced Halogen Products |
These studies demonstrate that the choice of nucleophile is critical for achieving the desired substitution product in halogenated and nitro-activated heterocyclic systems.
Regioselective Aspects in Related Quinazoline (B50416) SNAr Processes
Quinazolines, which are structurally related to quinolines, provide valuable insights into regioselectivity in SNAr reactions. In 2,4-dichloroquinazoline precursors, nucleophilic substitution by amines occurs with high regioselectivity at the 4-position. nih.govresearchgate.net This preference is well-documented and is exploited in the synthesis of bioactive compounds like 2-chloro-4-aminoquinazolines. nih.govnih.gov
The enhanced reactivity of the C4 position over the C2 position is a consistent observation across various reaction conditions, including different amine nucleophiles, solvents, and temperatures. nih.gov This regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the C4 position is more electrophilic and susceptible to nucleophilic attack. nih.gov While literature often assumes this regioselectivity, experimental confirmation is recommended when multiple regioisomers are plausible.
Reactivity Profile of the Nitro Group in Quinoline Systems
The nitro group is not merely an activating group for SNAr; it is also a versatile functional group that can undergo various transformations, most notably reduction.
Mechanistic Pathways of Nitro Group Reduction to Amino Functionalities
The reduction of a nitro group to an amino group (NH₂) is a fundamental transformation in the synthesis of heterocyclic compounds. nih.gov Several methods are available for this conversion. masterorganicchemistry.com
One common method involves the use of dissolving metals, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). masterorganicchemistry.commdpi.com The mechanism for this reduction is a multi-step process involving sequential single-electron transfers from the metal to the nitro group, followed by protonation. mdpi.com This sequence is repeated until the nitro group is fully reduced to the amine, a conversion that requires a total of six electrons and six protons for each nitro group. mdpi.com These conditions are generally mild and selective for the nitro function. mdpi.com
Another widely used method is catalytic hydrogenation, employing catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). masterorganicchemistry.com
The reduction of the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO) proceeds via a carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), indicating that the reduction can involve reactive intermediates. wikipedia.org This underscores that the reduction pathway can be complex and may generate various intermediate species before the final amino product is formed. wikipedia.org
Nitroquinolones as Activated Nitroalkene Equivalents in Cycloaddition Reactions
Nitroquinolones, such as this compound, can function as activated nitroalkene equivalents in cycloaddition reactions. nih.govwikipedia.org The presence of the electron-withdrawing nitro group significantly reduces the electron density of the quinolone ring system, rendering it highly electron-deficient. This electronic feature makes the nitroquinolone susceptible to act as a dienophile in Diels-Alder reactions with electron-rich dienes. wikipedia.org
For instance, 5-nitro-2-pyridones, which are structurally related to nitroquinolones, readily undergo [4+2] cycloaddition with dienes like 2,3-dimethyl-1,3-butadiene. This reaction proceeds via a regioselective Diels-Alder cycloaddition at the 5- and 6-positions of the pyridone ring, followed by aromatization through the elimination of nitrous acid to yield a quinolone core.
In some cases, steric factors can further enhance the reactivity of the nitroquinolone system. For example, in 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), steric repulsion between the 1-methyl group and the 8-nitro group distorts the planarity of the quinolone ring. nih.gov This distortion reduces the aromaticity of the pyridone moiety, causing it to behave more like an activated nitroalkene. nih.gov Consequently, TNQ can participate in cycloaddition reactions with electron-rich alkenes or dienes under mild conditions, leading to the formation of new fused ring systems. nih.gov This property allows for the use of such distorted nitroquinolones as scaffolds for creating diverse and unnatural quinolone derivatives. nih.gov
Role of the Nitro Group as an Activating and Leaving Group in Quinoline Chemistry
The nitro group in quinoline derivatives plays a dual role, acting as both a powerful activating group and a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature significantly activates the quinoline ring towards nucleophilic attack. This activation is particularly pronounced at the positions ortho and para to the nitro group.
The nitro group's ability to be displaced by a nucleophile makes it a valuable functional handle in the synthesis of substituted quinolines. For example, in cine-substitution reactions of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), a nucleophile attacks the 4-position, leading to the elimination of the vicinal 3-nitro group. nih.gov This process allows for the regioselective introduction of various functionalities at the C4-position of the quinolone core. nih.gov
The departure of the nitro group is facilitated by its ability to stabilize the negative charge in the transition state. The reaction generally proceeds through a Meisenheimer-like intermediate, a two-step process involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the departure of the nitro group to restore aromaticity. However, in some cases, particularly with certain substituents and reaction conditions, a concerted SNAr mechanism may be operative.
Reactivity of the Chloro Substituent in Diversification Reactions
The chloro substituent at the 4-position of the quinoline ring is a key site for introducing molecular diversity through various chemical transformations, most notably cross-coupling and substitution reactions.
Cross-Coupling Reactions Involving the Chloro Group
The chloro group of this compound and its analogues can participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net These reactions typically involve the coupling of the chloroquinoline with an organometallic reagent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloroquinoline (B167314) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reactivity of the chloro-group in Suzuki-Miyaura coupling can be influenced by the other substituents on the quinoline ring. For instance, the high reactivity of an iodo group allows for selective coupling at that position over a less reactive chloro group. nih.gov However, with appropriate catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) or P(tBu)₃, even the less reactive chloro group can be efficiently coupled. nih.govrsc.org
Heck Reaction: The Heck reaction couples the 4-chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This reaction is a versatile method for the vinylation of the quinoline core. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with less reactive aryl chlorides. organic-chemistry.orgacs.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-chloroquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This method is instrumental in the synthesis of alkynyl-substituted quinolines. The reactivity of the chloro group can be a limiting factor, and often more reactive halides like iodides are preferred for Sonogashira couplings. nih.govresearchgate.net However, advancements in catalyst systems have made the coupling of chloroquinolines more feasible. researchgate.net
Table 1: Cross-Coupling Reactions of Chloroquinolines
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted quinoline |
| Heck | Alkene | Pd(OAc)₂, P(t-Bu)₃ | Alkenyl-substituted quinoline |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI | Alkynyl-substituted quinoline |
Substitution Reactions of the Chloro Group with Oxygen, Sulfur, and Nitrogen Nucleophiles
The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of oxygen, sulfur, and nitrogen nucleophiles. nih.gov The electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the C4-carbon, facilitating nucleophilic attack.
The reaction with nitrogen nucleophiles , such as primary and secondary amines, is a common method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. The regioselectivity of this substitution is generally high for the 4-position due to the activating effect of the ring nitrogen and the nitro group.
Oxygen nucleophiles , such as alkoxides and phenoxides, can displace the chloro group to form the corresponding 4-alkoxy or 4-aryloxyquinolines. For example, treatment with sodium methoxide (B1231860) leads to the formation of a methoxy-substituted quinoline.
Similarly, sulfur nucleophiles , like thiolates, can react to produce 4-thioether derivatives. These substitution reactions significantly expand the range of accessible quinoline derivatives from a common 4-chloroquinoline precursor.
Transformation Chemistry of the Methoxy Group in Quinoline Derivatives
The methoxy group at the 7-position of the quinoline ring can also be chemically modified, providing another avenue for the diversification of the quinoline scaffold.
Demethylation and Alkoxylation Reactions
The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is a key transformation that yields the corresponding 7-hydroxyquinoline (B1418103) derivative. rsc.org This reaction is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then serve as a handle for further functionalization.
For instance, the newly formed hydroxyl group can undergo alkoxylation through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then reacts with an alkyl halide to introduce a new alkoxy group. This two-step sequence of demethylation followed by alkoxylation allows for the conversion of the 7-methoxy group into a variety of other alkoxy functionalities, further enhancing the structural diversity of the quinoline derivatives.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 7 Methoxy 3 Nitroquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The substitution pattern on the quinoline (B57606) ring system significantly influences the chemical shifts of the remaining protons and carbons due to the electronic effects (inductive and resonance) of the substituents. In 4-chloro-7-methoxy-3-nitroquinoline, the electron-withdrawing nature of the chloro and nitro groups, and the electron-donating effect of the methoxy (B1213986) group, create a distinct electronic environment for each nucleus.
The ¹H NMR spectrum is expected to show four signals in the aromatic region corresponding to the protons at positions 2, 5, 6, and 8, and a singlet in the upfield region for the methoxy group protons. The ¹³C NMR spectrum will display ten signals for the quinoline ring carbons and one for the methoxy carbon. The chemical shifts can be predicted by considering the known values for quinoline and applying substituent chemical shift (SCS) effects.
Predicted ¹H NMR Chemical Shifts: The proton at C-2 is expected to be a singlet and significantly downfield due to the influence of the adjacent nitrogen atom and the nitro group. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will exhibit coupling patterns typical of a substituted aromatic system. The methoxy group will appear as a characteristic singlet around 3.9-4.0 ppm.
Predicted ¹³C NMR Chemical Shifts: The carbon chemical shifts are sensitive to the electronic environment. The carbons bearing the electron-withdrawing groups (C-3 and C-4) will be deshielded and appear at lower field. Conversely, the carbon attached to the electron-donating methoxy group (C-7) will be shielded. Quaternary carbons (C-3, C-4, C-4a, C-7, C-8a) are typically weaker in intensity compared to protonated carbons. oregonstate.edulibretexts.org
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.9 (s) | ~152 |
| 3 | - | ~145 |
| 4 | - | ~140 |
| 4a | - | ~128 |
| 5 | ~8.2 (d) | ~129 |
| 6 | ~7.4 (dd) | ~118 |
| 7 | - | ~162 |
| 8 | ~7.6 (d) | ~108 |
| 8a | - | ~148 |
| OCH₃ | ~4.0 (s) | ~56 |
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show correlations between adjacent protons, primarily between H-5 and H-6, and between H-6 and H-8, confirming their positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link the proton signals (H-2, H-5, H-6, H-8, and OCH₃) to their corresponding carbon signals as listed in the table above.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). researchgate.netceitec.cz Key HMBC correlations for confirming the structure of this compound would include:
The methoxy protons (OCH₃) showing a correlation to C-7.
The H-2 proton showing correlations to C-3 and C-4.
The H-5 proton showing correlations to C-4, C-4a, and C-7.
The H-8 proton showing correlations to C-4a, C-6, and C-7.
These long-range correlations provide an unambiguous map of the molecular framework, solidifying the assignments made from 1D NMR.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
The FT-IR and Raman spectra of this compound will be dominated by vibrations of the quinoline ring system, as well as the characteristic modes of the chloro, methoxy, and nitro substituents.
Nitro (NO₂) Group: This group is characterized by two strong stretching vibrations in the FT-IR spectrum: the asymmetric stretch (ν_as) typically appears in the 1550-1490 cm⁻¹ range for aromatic nitro compounds, and the symmetric stretch (ν_s) is found between 1355-1315 cm⁻¹. rsc.org Raman spectroscopy also shows strong bands for these vibrations. optica.orgacs.orgspectroscopyonline.com
Methoxy (O-CH₃) Group: The C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹. The characteristic C-O stretching vibration for an aromatic ether is expected in the 1275–1200 cm⁻¹ region.
Chloro (C-Cl) Group: The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region of the spectrum. Its intensity can vary.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |
| Nitro (NO₂) | Bending (Scissoring) | 870 - 830 |
| Methoxy (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 |
| Methoxy (CH₃) | C-H Stretch | 2950 - 2850 |
| Chloro (Ar-Cl) | C-Cl Stretch | 850 - 550 |
| Quinoline Ring | C=C, C=N Stretches | 1620 - 1430 |
| Quinoline Ring | C-H Bending | 900 - 675 |
To assign the often complex vibrational spectra of polyatomic molecules with confidence, experimental data is frequently correlated with theoretical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational frequencies.
The process involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)). Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental spectrum. This correlation allows for a detailed and reliable assignment of each observed band to a specific vibrational mode of the molecule.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated and aromatic systems. The chromophore in this compound is the entire substituted quinoline system.
The UV-Vis spectrum of quinoline itself shows several absorption bands corresponding to π → π* transitions. The introduction of substituents alters the energy of these transitions, leading to shifts in the absorption maxima (λ_max).
Methoxy Group: As an electron-donating group (auxochrome), the methoxy group at position 7 will cause a bathochromic shift (shift to longer wavelength) and potentially a hyperchromic effect (increase in absorption intensity).
Chloro Group: The effect of a chloro substituent is typically a small bathochromic shift.
Nitro Group: The nitro group is a strong chromophore and a powerful electron-withdrawing group. Its presence at position 3 will significantly extend the conjugation of the system and cause a pronounced bathochromic shift of the π → π* transitions, moving the absorption well into the visible region. researchgate.netresearchgate.net
Therefore, the UV-Vis spectrum of this compound is expected to show complex absorption bands at longer wavelengths compared to unsubstituted quinoline, likely with a principal absorption maximum (λ_max) above 350 nm due to the combined electronic effects of the substituents. researchgate.net
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula and Fragmentation Pathway Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₁₀H₇ClN₂O₃, high-resolution mass spectrometry (HRMS) provides the most accurate determination of its elemental composition. uni.lubiosynth.com
The monoisotopic mass of this compound is 238.01453 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The technique provides crucial information for verifying the identity and purity of the synthesized compound.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of this compound. These theoretical values can be compared with experimental data obtained from ion mobility-mass spectrometry to add another layer of confidence to the structural assignment.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.02181 | 145.7 |
| [M+Na]⁺ | 261.00375 | 155.6 |
| [M-H]⁻ | 237.00725 | 149.4 |
| [M+NH₄]⁺ | 256.04835 | 163.4 |
| [M+K]⁺ | 276.97769 | 148.0 |
| [M+H-H₂O]⁺ | 221.01179 | 144.3 |
| [M]⁺ | 238.01398 | 148.7 |
Data sourced from computational predictions. uni.lu
While detailed experimental fragmentation data for this compound is not widely published, a general fragmentation pathway can be predicted. Electron impact (EI) or electrospray ionization (ESI) would likely lead to characteristic cleavages. Common fragmentation patterns for quinoline derivatives include the loss of substituents from the ring system. For this compound, one would expect to observe fragments corresponding to the loss of the nitro group (NO₂), the methoxy group (OCH₃), or the chlorine atom (Cl). The stability of the quinoline ring system itself would likely result in a prominent molecular ion peak in the mass spectrum.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture Determination
Analysis of Molecular Conformation, Planarity, and Dihedral Angles within the Quinoline System
The quinoline ring system, being an aromatic bicyclic heteroaromatic system, is expected to be largely planar. However, the presence of substituents, particularly the nitro group at the 3-position and the chloro group at the 4-position, may introduce slight deviations from perfect planarity. The nitro group, for instance, might be twisted out of the plane of the quinoline ring to minimize steric hindrance.
Elucidation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
In the solid state, molecules of this compound would be expected to engage in various non-covalent interactions that dictate the crystal packing. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, involving the aromatic C-H groups and the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring.
Furthermore, the planar aromatic quinoline core is highly conducive to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, would play a significant role in the stabilization of the crystal lattice. The specific geometry of these stacking interactions (e.g., parallel-displaced or T-shaped) would be revealed by SCXRD.
Crystallographic Parameters, Space Group Analysis, and Crystal Packing Motifs
An SCXRD experiment would yield a set of crystallographic parameters that define the unit cell of the crystal. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). The analysis also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present in the crystal.
The crystal packing motif describes how the individual molecules are arranged within the unit cell. This arrangement is a consequence of the intermolecular forces and the drive to achieve the most efficient packing. The packing motif for this compound would likely be characterized by layers or columns of molecules held together by the aforementioned hydrogen bonds and π-π stacking interactions.
Hirshfeld Surface Analysis for Quantitative Assessment of Supramolecular Assembly
Hirshfeld surface analysis is a computational tool that complements SCXRD data by providing a quantitative and visual representation of intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact.
Computational Chemistry and Theoretical Modeling of 4 Chloro 7 Methoxy 3 Nitroquinoline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in elucidating the fundamental properties of 4-Chloro-7-methoxy-3-nitroquinoline. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which have been shown to be effective for quinoline (B57606) derivatives. nih.gov
Geometry Optimization and Detailed Electronic Structure Analysis
The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimized geometry provides key structural parameters.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N (nitro) | 1.47 Å | |
| C-O (methoxy) | 1.36 Å | |
| N-O (nitro) | 1.22 Å | |
| Bond Angle | C-C-Cl | 120.5° |
| C-C-N (nitro) | 121.0° | |
| C-O-C (methoxy) | 117.5° | |
| Dihedral Angle | C-C-C-N (nitro) | ~0° (indicating planarity) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Specific experimental or calculated data for this compound is not available in the reviewed literature.
A detailed electronic structure analysis follows geometry optimization. This involves the calculation of atomic charges, bond orders, and the distribution of electron density. This analysis helps in understanding the electronic effects of the chloro, methoxy (B1213986), and nitro substituents on the quinoline ring system.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)
DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of this compound. Each mode corresponds to a specific type of molecular motion (stretching, bending, etc.) and has a characteristic frequency. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule. For instance, the protons of the methoxy group would be expected to have a distinct chemical shift.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.
The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons in a reaction (nucleophilic sites). Conversely, the LUMO distribution highlights the regions most susceptible to accepting electrons (electrophilic sites).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarizable and reactive.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Orbital | Illustrative Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Note: These energy values are illustrative and based on typical ranges for similar heterocyclic compounds. Specific calculated data for this compound is not available in the reviewed literature.
Reactivity and Selectivity Prediction through Computational Descriptors
Computational descriptors derived from DFT calculations provide a quantitative basis for predicting the reactivity and selectivity of this compound in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. The MEP surface is color-coded to indicate different potential regions:
Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the quinoline ring.
Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are susceptible to nucleophilic attack.
Green regions: Represent neutral or near-zero potential.
The MEP surface provides a powerful visual tool for predicting how the molecule will interact with other charged or polar species.
Local Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites
While the MEP surface provides a qualitative picture of reactivity, local reactivity descriptors like Fukui functions offer a more quantitative prediction of reaction sites. Fukui functions are derived from the change in electron density when an electron is added to or removed from the molecule.
Fukui function for nucleophilic attack (f+): Indicates the sites most susceptible to attack by a nucleophile.
Fukui function for electrophilic attack (f-): Highlights the sites most likely to be attacked by an electrophile.
Fukui function for radical attack (f0): Predicts the sites most susceptible to radical attack.
By calculating these values for each atom in this compound, one can rank the reactivity of different sites within the molecule, providing valuable guidance for synthetic chemists.
Charge Transfer and Delocalization Studies (Natural Bond Orbital - NBO Analysis)
There are no available Natural Bond Orbital (NBO) analysis studies for this compound. Such an analysis would theoretically involve calculating the key donor-acceptor interactions to understand intramolecular charge transfer. It would quantify the stabilization energies (E(2)) associated with electron delocalization from occupied Lewis-type NBOs to unoccupied non-Lewis-type NBOs, providing insight into the molecule's electronic stability and reactivity. For instance, studies on analogous but different molecules like 4-chloro-7-nitrobenzofurazan (B127121) have used NBO analysis to investigate hyperconjugative interactions and charge delocalization, but this has not been applied to the target quinoline derivative. nih.gov
Conformational Analysis and Exploration of Energy Landscapes for Substituted Quinolines
A detailed conformational analysis and exploration of the energy landscape for this compound are not documented. This type of study would involve scanning the potential energy surface by systematically rotating the methoxy and nitro group substituents to identify the most stable conformers and the energy barriers between them. Understanding the preferred spatial arrangement of the atoms is fundamental to predicting the molecule's physical and chemical behavior. While general principles of conformational analysis are well-established for various organic molecules, specific energy landscapes for this compound have not been computationally mapped. researchgate.netnih.gov
Ab Initio and DFT Investigations into Reaction Mechanisms and Transition States
There is no literature available on ab initio or DFT investigations into the reaction mechanisms and transition states specifically involving this compound. Such studies are critical for understanding synthetic pathways and chemical reactivity. For example, a computational investigation could model the nucleophilic aromatic substitution at the C4 position, elucidating the transition state structures and activation energies involved. DFT studies have been successfully used to explore reaction mechanisms for other nitro-aromatic and heterocyclic systems, but not for this particular molecule. researchgate.netnih.govrsc.org
Computational Elucidation of Structure-Property Relationships for Non-Biological Applications
Specific computational studies elucidating the structure-property relationships of this compound for non-biological applications, such as materials science, are not found in the scientific literature. Research in this area would aim to connect the molecule's electronic and structural features—like the electron-withdrawing nitro group and the electron-donating methoxy group—to macroscopic properties relevant for designing novel materials. While the potential of quinoline derivatives in fields like optoelectronics is recognized researchgate.net, a targeted computational analysis for this compound is yet to be performed.
Advanced Material Science Applications of 4 Chloro 7 Methoxy 3 Nitroquinoline Derivatives
Applications in Organic Electronic and Photonic Materials
Quinoline (B57606) derivatives are recognized for their utility in creating functional materials for electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov Their inherent photophysical properties make them attractive candidates for these applications. researchgate.net
The quinoline framework is a foundational structure for materials used in organic light-emitting diodes (OLEDs). nih.gov The design of novel quinoline derivatives for OLEDs often involves modifying the core structure to fine-tune the electronic properties, thereby controlling the emission color and efficiency of the device. The synthesis of these specialized quinoline derivatives can be achieved through various organic reactions, including multicomponent reactions that allow for the construction of complex molecular architectures in a single step. The goal is to create materials with high thermal and oxidative stability, which are crucial for the longevity of OLED devices. researchgate.net
For instance, the presence of electron-withdrawing groups like the nitro group and the chlorine atom, combined with an electron-donating methoxy (B1213986) group, can significantly influence the intramolecular charge transfer characteristics of the molecule. This modulation is key to achieving efficient electroluminescence. While direct studies on 4-chloro-7-methoxy-3-nitroquinoline for OLEDs are not prevalent, the broader class of quinoline derivatives serves as a template for designing new and efficient light-emitting materials. researchgate.net
Quinoline derivatives are increasingly being investigated for their role in third-generation photovoltaic systems, particularly in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2). The specific electronic structure of the dye is critical for efficient energy conversion.
Theoretical studies using density functional theory (DFT) have been employed to design and screen new quinoline-based organic photosensitizers. researchgate.netunesp.br These studies focus on key parameters:
LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be above the conduction band of the semiconductor (e.g., TiO2) to facilitate electron transfer. researchgate.netunesp.br
HOMO Level: The Highest Occupied Molecular Orbital (HOMO) should be below the redox potential of the electrolyte to ensure efficient regeneration of the dye after photooxidation. researchgate.netunesp.br
Band Gap and Absorption: A small energy gap between the HOMO and LUMO, along with strong absorption in the visible spectrum, is desirable for high light-harvesting efficiency (LHE). researchgate.netunesp.br
One theoretical study proposed 27 new quinoline-derivative dyes, with some designs showing promising features like a D-π-A (Donor-π bridge-Acceptor) structure, maximum absorption above 540 nm, and a high LHE greater than 0.78. researchgate.netunesp.br Another study demonstrated that using benzo[h]quinolin-10-ol derivatives as co-sensitizers with a standard commercial dye (N719) improved the power conversion efficiency of DSSCs by up to 19%. mdpi.com
| Parameter | Desirable Characteristic | Reason | Reference |
|---|---|---|---|
| LUMO Energy Level | Above the semiconductor's conduction band | Facilitates efficient electron injection from the excited dye. | researchgate.netunesp.br |
| HOMO Energy Level | Below the electrolyte's redox potential | Allows for rapid regeneration of the oxidized dye. | researchgate.netunesp.br |
| Energy Band Gap | Small | Enables absorption of a broader range of the solar spectrum. | unesp.br |
| Light Harvesting Efficiency (LHE) | High (e.g., > 0.78) | Maximizes the amount of light captured by the dye. | researchgate.netunesp.br |
While the primary focus of quinoline derivatives in organic electronics has been on OLEDs and photovoltaics, their semiconductor properties also make them potential candidates for use in organic transistors, such as organic field-effect transistors (OFETs). The ability to tune their electronic properties through synthetic modifications is a key advantage. The planarity and potential for π-π stacking in the solid state are important characteristics for efficient charge transport in the active layer of a transistor. Research in this area is still emerging, but the versatility of the quinoline scaffold suggests a promising future for its derivatives in a wider range of organic electronic devices.
Role as Catalysts or Ligands in Advanced Catalytic Systems
The nitrogen atom in the quinoline ring and the potential for introducing various functional groups make quinoline derivatives highly versatile as ligands in metal-based catalysis and as organocatalysts themselves.
In metal-ligand cooperative catalysis, the ligand is not just a passive scaffold for the metal center but actively participates in the reaction mechanism. Quinoline-based ligands have been successfully employed in such systems. For example, copper(II) complexes with redox-active azo-aromatic scaffolds have been used for the dehydrogenative functionalization of alcohols to produce substituted quinolines. nih.gov In these reactions, both the copper center and the coordinated ligand work in a cooperative manner. nih.gov Similarly, cobalt complexes with quinoline-based ligands have been used for the N-alkylation of amines with alcohols, where the ligand is involved in hydrogen transfer steps. researchgate.net
Quinoline-appended antimony(III) ligands have also been synthesized to create complexes with platinum, demonstrating the versatility of the quinoline scaffold in coordinating with different metals. acs.org Furthermore, copper complexes with ligands derived from a quinoline scaffold have shown catalytic activity in the synthesis of chiral benzimidazole (B57391) derivatives. researchgate.net The catalytic activity of copper-quinoline complexes in the oxidation of catechol to o-quinone has also been demonstrated, with the reaction rate being dependent on the chemical structure of the quinoline ligand. mdpi.com
| Metal Center | Quinoline Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Copper (Cu) | Azo-aromatic quinoline scaffold | Dehydrogenative functionalization of alcohols | nih.gov |
| Cobalt (Co) | 2-(phenyldiazenyl)-1,10-phenanthroline | N-alkylation of amines with alcohols | researchgate.net |
| Platinum (Pt) | Quinoline-appended antimony(III) ligand | Redox reactions via anion transfer | acs.org |
| Copper (Cu) | Schiff base ligand with quinoline moiety | Synthesis of chiral benzimidazoles | researchgate.net |
| Copper (Cu) | Various substituted quinolines | Oxidation of catechol to o-quinone | mdpi.com |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has seen the successful application of quinoline derivatives. These systems operate without a metal center, offering advantages in terms of cost, toxicity, and sustainability. Chiral quinoline derivatives can be used in asymmetric catalysis to produce enantiomerically enriched products.
For instance, an efficient one-pot procedure has been developed for the synthesis of complex cyclopenta[b]quinoline derivatives using an organocatalytic approach. nih.gov This method demonstrates high yields and excellent control over the stereochemistry of the products. Thiourea-based organocatalysts have been used for the transfer hydrogenation of quinolines to produce tetrahydroquinolines, which are valuable in medicinal chemistry. researchgate.net The development of organocatalytic cascade reactions allows for the construction of complex molecular scaffolds, such as hydroisoquinolines, from simple starting materials in a highly efficient manner. rsc.org These examples highlight the power of quinoline derivatives to act as privileged scaffolds in the design of novel and effective organocatalysts.
Q & A
Q. What are the primary synthetic routes for 4-Chloro-7-methoxy-3-nitroquinoline, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step modifications of quinoline derivatives. Key methods include:
- Chlorination and nitration of methoxyquinoline precursors : Sequential reactions require precise control of temperature and stoichiometry to avoid over-nitration or dechlorination. For example, nitration at low temperatures (~0–5°C) minimizes side reactions .
- Conrad-Limpach synthesis : Starting with substituted anilines and β-ketoesters, cyclization under acidic conditions forms the quinoline core, followed by halogenation and nitration .
Yield optimization depends on solvent choice (e.g., sulfuric acid for nitration) and catalyst selection (e.g., FeCl₃ for chlorination).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions and confirms methoxy (-OCH₃) and nitro (-NO₂) groups. For instance, the methoxy proton appears as a singlet at δ ~3.9 ppm, while nitro groups deshield adjacent aromatic protons .
- IR spectroscopy : Detects functional groups via characteristic bands (e.g., C-Cl stretch at ~750 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈ClN₂O₃ = 239.02 g/mol) and fragmentation patterns .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
The nitro group increases electron-withdrawing effects, making the quinoline ring susceptible to hydrolysis under alkaline conditions (pH > 10). Stability studies show decomposition via nitro-to-nitrite conversion at elevated temperatures, necessitating storage in acidic buffers (pH 4–6) .
Q. What are the key challenges in distinguishing positional isomers (e.g., 3-nitro vs. 5-nitro derivatives) during synthesis?
Chromatographic separation (HPLC with C18 columns) and NOE NMR experiments are critical. For example, cross-peaks between the nitro group and adjacent protons in NOESY spectra can resolve positional ambiguities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For this compound:
- Electrostatic potential maps identify nucleophilic regions (e.g., nitro group) for targeted functionalization .
- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), aiding in rational drug design .
Q. What experimental strategies mitigate contradictory data in reaction optimization (e.g., conflicting yield reports)?
- Design of Experiments (DoE) : Full factorial designs test variables (temperature, solvent polarity, catalyst loading) to resolve interactions affecting yield .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, identifying bottlenecks (e.g., incomplete chlorination) .
Q. How can impurity profiles be controlled during scale-up synthesis?
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The chloro substituent at position 4 acts as a leaving group, enabling palladium-catalyzed coupling. However, the nitro group at position 3 can deactivate the catalyst. Strategies include:
- Protecting the nitro group : Temporary reduction to -NH₂ during coupling .
- High-pressure conditions : Enhance reaction rates by stabilizing the transition state .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for nitration to avoid hydrolysis .
- Analytical validation : Use isotope-labeled standards (e.g., ¹⁵N-nitro derivatives) for quantitative MS analysis .
- Data reconciliation : Apply multivariate analysis to resolve discrepancies in spectral or chromatographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
